molecular formula C8H6ClF2NO3 B6312958 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene CAS No. 1357625-30-9

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene

Cat. No. B6312958
CAS RN: 1357625-30-9
M. Wt: 237.59 g/mol
InChI Key: NDSBLXHVWODLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene (4-CDFEN) is a synthetic organic compound with a wide range of applications in scientific research. It has been used in a variety of studies to investigate the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of drugs.

Scientific Research Applications

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and enzymes, as well as to investigate the biochemical and physiological effects of drugs. It has also been used to study the effects of environmental pollutants on biochemical processes. In addition, 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene has been used to study the effects of temperature and pressure on biochemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes. This inhibition is believed to be due to the compound’s ability to bind to the active site of the enzyme, blocking the binding of the substrate. In addition, 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene is believed to be metabolized by the liver, where it is broken down into its constituent parts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, including cytochrome P450 enzymes. In addition, it is believed to have an anti-inflammatory effect, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene in laboratory experiments is its ability to inhibit certain enzymes, such as cytochrome P450 enzymes. This can be useful for studying the effects of drugs on biochemical processes. However, 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene also has some limitations. It is not very stable in aqueous solutions, and it can be difficult to obtain in pure form. In addition, it can be toxic if ingested or inhaled.

Future Directions

There are a number of potential future directions for research involving 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene. These include further investigation into its mechanism of action and biochemical and physiological effects, as well as studies on its potential therapeutic applications. In addition, further research into its synthesis and purification methods could lead to improved methods for producing the compound in pure form. Finally, studies into the environmental fate of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene could provide valuable information on its potential environmental impacts.

Synthesis Methods

The synthesis of 4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene is a multi-step process that involves the reaction of 2-chloro-1,1-difluoroethanol with nitrobenzene. The reaction of the two compounds produces a nitroalkene intermediate, which is then hydrolyzed to form the final product. The reaction is typically carried out in an aqueous solution at temperatures of up to 100°C. The reaction can be catalyzed by a variety of acids, including hydrochloric acid, acetic acid, and sulfuric acid.

properties

IUPAC Name

1-(2-chloro-1,1-difluoroethoxy)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO3/c9-5-8(10,11)15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBLXHVWODLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(CCl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1-difluoroethoxy)nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.